molecular formula C12H10O3 B1591784 Methyl 5-hydroxy-1-naphthoate CAS No. 91307-40-3

Methyl 5-hydroxy-1-naphthoate

Cat. No. B1591784
CAS RN: 91307-40-3
M. Wt: 202.21 g/mol
InChI Key: JXPWWZATUWESQH-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxy-1-naphthoate” is a chemical compound with the CAS Number: 91307-40-3 and a molecular weight of 202.21 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular formula of “Methyl 5-hydroxy-1-naphthoate” is C12H10O3 . Its InChI Code is 1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 .


Chemical Reactions Analysis

“Methyl 5-hydroxy-1-naphthoate” is involved in the biosynthesis of the naphthoic acid (NA) moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin (NCS). It catalyzes the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate to yield 2,7-dihydroxy-5-methyl-1-naphthoate .


Physical And Chemical Properties Analysis

“Methyl 5-hydroxy-1-naphthoate” is a solid substance stored at room temperature . It has a molecular weight of 202.21 .

Scientific Research Applications

Organic Synthesis

In organic chemistry, Methyl 5-hydroxy-1-naphthoate serves as a starting reagent for the synthesis of axially chiral benzimidazole derivatives. These derivatives are important for their potential biological activities and applications in medicinal chemistry .

Biological Activity Studies

Naphthol derivatives, including Methyl 5-hydroxy-1-naphthoate , have been reported to display a variety of biological activities. For instance, they can inhibit the activities of enzymes like cyclooxygenase and 5-lipooxygenase, which are involved in inflammatory processes .

Safety and Hazards

“Methyl 5-hydroxy-1-naphthoate” is classified under the GHS07 category. It has hazard statements H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “Methyl 5-hydroxy-1-naphthoate” are not available, it’s worth noting that compounds with similar structures have been studied for their potential applications in various fields, including biology, medicine, metal complex design, and semiconductor and optical materials .

properties

IUPAC Name

methyl 5-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWWZATUWESQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597990
Record name Methyl 5-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91307-40-3
Record name Methyl 5-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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